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Compound of Interest

Compound Name:

(1R,2R)-2-

Aminocyclopentanecarboxylic Acid

Hydrochloride

Cat. No.: B585911 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and applications of (1R,2R)-2-Aminocyclopentanecarboxylic Acid
Hydrochloride. This conformationally constrained amino acid is a valuable building block in

medicinal chemistry and peptide design.

Core Properties and Data
(1R,2R)-2-Aminocyclopentanecarboxylic Acid Hydrochloride is a synthetic, non-

proteinogenic amino acid derivative. Its rigid cyclopentane backbone makes it a crucial

component for inducing specific secondary structures in peptides.

Table 1: Physicochemical Properties
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Property Value Source

CAS Number 158414-44-9 [1]

Synonyms

(1R,2R)-(-)-2-Amino-1-

cyclopentanecarboxylic acid

hydrochloride

[1]

Molecular Formula C₆H₁₂ClNO₂ [1]

Molecular Weight 165.62 g/mol [1]

Appearance White powder [1]

Solubility Soluble in water [2]

Melting Point
162-166 °C (for (1S,2R)

isomer)
[2]

Optical Rotation

[α]D²⁵ = -40 ± 2º (c=1 in

MeOH) (for Boc-protected

form)

[1]

Table 2: Safety and Handling Information

Hazard Statement Precautionary Statement Source

Causes skin irritation (H315)

Wear protective

gloves/protective clothing/eye

protection/face protection

(P280).

[3][4]

Causes serious eye irritation

(H319)

IF IN EYES: Rinse cautiously

with water for several minutes.

Remove contact lenses, if

present and easy to do.

Continue rinsing (P305 + P351

+ P338).

[3][4]

May cause respiratory irritation

(H335)
Avoid breathing dust (P261). [3][4]
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Synthesis and Experimental Protocols
A scalable synthesis for all four stereoisomers of 2-aminocyclopentanecarboxylic acid has been

developed, providing access to this valuable building block for research and development.[5][6]

Experimental Protocol: Scalable Synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid
Hydrochloride[5][6]

This protocol is adapted from a published scalable synthesis for all stereoisomers. The

synthesis of the (1R,2R) isomer is achieved by using (R)-α-phenylethylamine as the chiral

auxiliary.

Step 1: Reductive Amination

Dissolve ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in toluene.

Add isobutyric acid (1.1 equivalents) and (R)-α-phenylethylamine (1.08 equivalents).

Heat the mixture to 70°C for 2 hours.

Increase the temperature to distill off approximately half of the toluene to remove water

azeotropically.

The resulting crude enamine is then reduced with a suitable reducing agent like NaBH₄ in

isobutyric acid.

Step 2: Diastereoselective Crystallization

The crude mixture of diastereomeric amino esters is treated with a resolving agent, such as

(2R,3R)-2,3-dibenzoyl-l-(−)-tartaric acid, in a solvent like acetonitrile to selectively crystallize

the desired diastereomer.

Step 3: Liberation of the Free Amine

The purified diastereomeric salt is treated with a base (e.g., an aqueous solution of KHCO₃

and K₂CO₃) and extracted with an organic solvent (e.g., diethyl ether) to yield the free amino

ester.[5]
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Step 4: Hydrolysis to the Hydrochloride Salt

The purified amino ester is dissolved in 10% hydrochloric acid.

The solution is heated in an oil bath (e.g., at 60-70°C) for several hours (e.g., 12 hours) to

hydrolyze the ester.[5][6]

The solvent is removed in a vacuum to yield the crude hydrochloride salt.

The solid residue is washed with a solvent in which the product is poorly soluble, such as

ice-cooled acetone, and dried to afford pure (1R,2R)-2-Aminocyclopentanecarboxylic
Acid Hydrochloride.[5][6]

Analytical Characterization:

The final product and intermediates are typically characterized by:

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.[5]

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the

elemental composition.[5]

HPLC: Chiral HPLC is often used to determine the enantiomeric purity of the final product.

Ethyl 2-oxocyclopentanecarboxylate Reductive Amination
with (R)-α-phenylethylamine

Mixture of
Diastereomeric Amino Esters

Diastereoselective
Crystallization Purified Diastereomer Salt Liberation of

Free Amine Free Amino Ester Acid Hydrolysis
(HCl)

(1R,2R)-2-Aminocyclopentanecarboxylic
Acid Hydrochloride

Click to download full resolution via product page

General workflow for the synthesis of (1R,2R)-2-Aminocyclopentanecarboxylic Acid
Hydrochloride.

Applications in Research and Drug Development
The constrained cyclic structure of (1R,2R)-2-Aminocyclopentanecarboxylic Acid is of high

interest in medicinal chemistry for its ability to create peptides with well-defined three-

dimensional structures.[5]
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Peptide Foldamers and Peptidomimetics: Incorporation of this amino acid into a peptide

sequence restricts the conformational flexibility of the peptide backbone.[7] This can stabilize

specific secondary structures, such as helices or turns, which is a key strategy in designing

"foldamers"—oligomers that adopt predictable, folded conformations.[8] Such constrained

peptides can mimic the bioactive conformations of natural peptides or protein secondary

structures.[9][10]

Enhanced Stability and Bioactivity: By pre-organizing a peptide into its active conformation,

the entropic penalty of binding to a biological target is reduced, potentially leading to higher

binding affinity and potency.[10] Furthermore, the non-natural structure can confer resistance

to proteolytic degradation, thereby increasing the in vivo half-life of peptide-based drugs.[11]

Inhibitors of Protein-Protein Interactions (PPIs): Many critical biological processes are

mediated by PPIs, which often involve large and relatively flat interfaces, making them

challenging targets for traditional small molecules.[10] Constrained peptides incorporating

(1R,2R)-2-Aminocyclopentanecarboxylic Acid can be designed to mimic key interaction

motifs (like α-helices) and act as potent and specific inhibitors of these interactions, which is

a promising strategy in areas like oncology.[10][11]

Drug Delivery and Bioconjugation: This amino acid can be used in bioconjugation techniques

to link peptides to other molecules, such as imaging agents or drug delivery systems.[12]
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Modulation of protein-protein interactions using constrained peptides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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